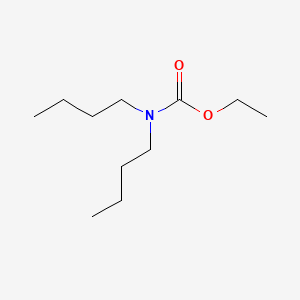

Ethyl N,N-dibutylcarbamate

Description

Ethyl N,N-dibutylcarbamate is a carbamate derivative characterized by an ethyl ester group and two n-butyl substituents on the carbamate nitrogen. Carbamates are widely used in pharmaceuticals, agrochemicals, and organic synthesis due to their stability and bioactivity. This compound likely serves as an intermediate in drug development or as a protecting group in organic reactions, given the prevalence of carbamates in these applications .

Propriétés

Numéro CAS |

2217-88-1 |

|---|---|

Formule moléculaire |

C11H23NO2 |

Poids moléculaire |

201.31 g/mol |

Nom IUPAC |

ethyl N,N-dibutylcarbamate |

InChI |

InChI=1S/C11H23NO2/c1-4-7-9-12(10-8-5-2)11(13)14-6-3/h4-10H2,1-3H3 |

Clé InChI |

DSICTTBMRSZYJL-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C(=O)OCC |

SMILES canonique |

CCCCN(CCCC)C(=O)OCC |

Autres numéros CAS |

2217-88-1 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

The table below compares Ethyl N,N-dibutylcarbamate with structurally related carbamates based on molecular formulas, substituents, and physical properties inferred from the evidence:

*Inferred data based on structural analogs.

Key Observations:

Substituent Effects :

- Ethyl and tert-butyl esters (e.g., ) influence solubility and steric hindrance. Ethyl groups may enhance lipophilicity compared to hydroxyethyl derivatives (e.g., HEDBC ).

- Longer alkyl chains (dibutyl vs. dimethyl or diallyl) increase molecular weight and likely improve lipid solubility, affecting pharmacokinetic properties .

Synthesis Pathways :

Physical and Spectral Properties

- Melting Points and Stability: N,N-Dimethylcarbamate derivatives () exhibit melting points ranging from 126°C to >260°C, influenced by aromatic quinoline rings and substituent symmetry. This compound, with flexible alkyl chains, is likely a liquid at room temperature. tert-Butyl N,N-diallylcarbamate () is a solid, reflecting the rigidifying effect of the tert-butyl group.

Spectroscopic Data :

- ¹H NMR and HRMS data for dimethylcarbamates () show distinct shifts for methyl and aromatic protons. This compound would display characteristic signals for ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) and butyl chains (δ ~0.8–1.5 ppm).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.